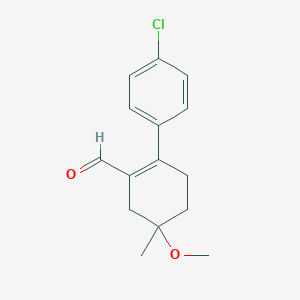

2-(4-chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-methoxy-5-methylcyclohexene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClO2/c1-15(18-2)8-7-14(12(9-15)10-17)11-3-5-13(16)6-4-11/h3-6,10H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKVUZKVUWJAFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde typically involves multiple steps, starting with the formation of the cyclohexene ring. One common approach is the cyclization of a suitable precursor, such as a diene, under acidic or basic conditions. The chlorophenyl group can be introduced through a substitution reaction, while the methoxy and carboxaldehyde groups can be added through subsequent functional group transformations.

Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of chemical reactions and purification processes. Large-scale synthesis may involve the use of catalysts to improve reaction efficiency and yield. The production process must also ensure the removal of impurities to achieve a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Addition: Electrophilic addition reactions can be performed using electrophiles such as bromine (Br2) or hydrogen halides (HX).

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study its interactions with biological macromolecules, such as enzymes and receptors. It can also serve as a probe to investigate cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry: In industry, the compound can be used in the production of various chemical products, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-methoxy-5-methyl-1-Cyclohexene-1-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The compound’s cyclohexene-carboxaldehyde core distinguishes it from other heterocyclic analogs. Below is a comparative analysis with compounds sharing the 4-chlorophenyl motif but differing in core structures and substituents:

Table 1: Structural and Functional Group Comparisons

Physicochemical Properties

Table 2: Predicted Properties of Selected Compounds

Notes:

- The aldehyde group in the target compound introduces electrophilicity, which is absent in imidazole or pyrrole analogs, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues) .

Biological Activity

The compound 2-(4-chlorophenyl)-5-methoxy-5-methyl-1-cyclohexene-1-carboxaldehyde (CAS Number: 87279603) is a derivative of cyclohexene that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H17ClO2

- Molecular Weight : 276.75 g/mol

- Structure : The compound features a chlorophenyl group, a methoxy group, and a cyclohexene ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H17ClO2 |

| Molecular Weight | 276.75 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. Studies have shown that derivatives containing the chlorophenyl moiety are effective against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. For instance, related compounds have demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial for various physiological processes . The mechanism of inhibition often involves binding interactions with the active sites of these enzymes.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 Value (µM) |

|---|---|---|

| 2-(4-Chlorophenyl)... | Urease | 2.14 |

| Related Compound A | AChE | 0.63 |

| Related Compound B | Urease | 1.21 |

Anti-Cancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by promoting apoptosis in cancer cells . The presence of the chlorophenyl and methoxy groups is believed to enhance the interaction with cellular targets involved in cancer progression.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of several synthesized compounds, those containing the chlorophenyl group showed moderate to strong activity against Bacillus subtilis, with IC50 values significantly lower than standard antibiotics . This suggests potential for development into new antibacterial agents.

Case Study 2: Enzyme Inhibition Profile

Another study highlighted the enzyme inhibition profile of related compounds, where several demonstrated potent AChE inhibition. The findings indicated that these compounds could be explored further for therapeutic applications in treating Alzheimer’s disease due to their ability to increase acetylcholine levels in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.